Product packaging for 2,5-Cyclohexadien-1-one, 4-bromoimino-(Cat. No.:CAS No. 64693-23-8)

2,5-Cyclohexadien-1-one, 4-bromoimino-

Cat. No.: B13780591
CAS No.: 64693-23-8
M. Wt: 186.01 g/mol
InChI Key: PZZRNAITVRJAKV-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 4-bromoimino- (CAS 64693-23-8) is a brominated quinone derivative with a molecular formula of C6H4BrNO and a molecular weight of 186.006 g/mol . This compound has a density of 1.61 g/cm³ and a flash point of 97.3°C . It is supplied for research purposes as a building block in chemical synthesis, particularly for the development of novel quinoid structures. Quinone-based compounds are a significant class of molecules known for their diverse biological activities and are frequently investigated in medicinal chemistry for the development of new therapeutic agents . For example, related cyclohexadienone structures have been studied for their promising antiproliferative and pro-apoptotic activities against various human cancer cell lines, highlighting the value of this chemical scaffold in oncological research . Acute toxicology data from a rodent study indicates an intraperitoneal LD50 of 40 mg/kg . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrNO B13780591 2,5-Cyclohexadien-1-one, 4-bromoimino- CAS No. 64693-23-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64693-23-8

Molecular Formula

C6H4BrNO

Molecular Weight

186.01 g/mol

IUPAC Name

4-bromoiminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C6H4BrNO/c7-8-5-1-3-6(9)4-2-5/h1-4H

InChI Key

PZZRNAITVRJAKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=NBr

Origin of Product

United States

Synthetic Methodologies for 2,5 Cyclohexadien 1 One, 4 Bromoimino

Precursor Compounds and Initial Substrate Selection

The successful synthesis of the target compound is critically dependent on the appropriate choice and preparation of its foundational molecular components: a substituted cyclohexadienone ring and a suitable nitrogen source for the imine formation.

Preparation of Appropriately Substituted Cyclohexadienone Derivatives

Cyclohexadienones are valuable intermediates in organic synthesis, often serving as the core structure for various bioactive molecules. beilstein-journals.orgnih.govnih.gov Their preparation is a key first step in the synthesis of 2,5-Cyclohexadien-1-one, 4-bromoimino-. A prevalent and effective method for accessing these structures is through the oxidative dearomatization of phenols. nih.govsci-hub.st This transformation converts readily available aromatic precursors into more complex, non-aromatic cyclohexadienone scaffolds, simultaneously creating opportunities for further functionalization. nih.gov

For instance, the dearomatization of phenols can be achieved using hypervalent iodine reagents, which guide a nucleophile to a specific position on the aromatic ring, yielding a substituted cyclohexadienone. nih.gov Catalytic systems based on I(i)/I(iii) have been developed that are highly para-selective, directing a nucleophile to the C4 position of the phenol (B47542) substrate. nih.gov While the original research focused on fluorination, this principle of para-selective functionalization is fundamental to creating the 4-substituted cyclohexadienone precursor required for the target molecule.

Another approach involves the direct bromination of phenols to yield brominated cyclohexadienones. A single-pot process for preparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) involves reacting phenol with a brominating agent mixture of an alkali metal bromide and bromate (B103136) in the presence of an acid. google.com This demonstrates that the cyclohexadienone core can be constructed with halogen substituents already in place, which can then be further modified.

The table below summarizes representative methods for synthesizing cyclohexadienone precursors.

Starting MaterialReagent/Catalyst SystemProduct TypeReference
Substituted PhenolsI(i)/I(iii) Catalysis, mCPBA4-Substituted-Cyclohexadienones nih.gov
PhenolAlkali Metal Bromide/Bromate, AcidTetrabromo-2,5-cyclohexadienone google.com
Curcumins and Arylidenemalonatesaq. KOH, TBAB (Phase Transfer Catalyst)Highly Functionalized Cyclohexanones beilstein-journals.org

Selection of Nitrogenous Precursors for Imine Formation

The formation of the imine (C=N) bond is a crucial step that requires a nitrogen-containing reactant. This reaction, often a condensation reaction, typically involves an aldehyde or ketone reacting with a primary amine, eliminating a molecule of water in the process. libretexts.orgmasterorganicchemistry.com

Primary amines (R-NH₂) are the most common nitrogenous precursors for synthesizing imines from ketones like cyclohexadienone. masterorganicchemistry.comkhanacademy.org The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the eventual elimination of water to form the C=N double bond. libretexts.org The reaction is reversible and can be catalyzed by acid. masterorganicchemistry.com

Ammonia (B1221849) (NH₃) and its derivatives, such as hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (NH₂NH₂), can also serve as nitrogenous precursors. masterorganicchemistry.comorganic-chemistry.org The reaction of a ketone with ammonia specifically yields an imine. libretexts.org Various protocols exist for imine synthesis, including reactions using aqueous ammonia as the nitrogen source under mild conditions. organic-chemistry.org The choice of the specific amine or ammonia derivative can influence the properties and subsequent reactivity of the resulting imine. For the synthesis of the title compound, a nitrogen source that can participate in a bromoimination reaction is required. This might involve using a primary amine in conjunction with a brominating agent or using a pre-formed N-bromoamine.

Direct Bromoimination Approaches

Direct bromoimination strategies aim to install the bromoimino group onto a pre-formed ring system in a more concerted fashion, potentially reducing the number of synthetic steps.

Direct Reaction with Brominating Agents

These methods involve the use of reagents that can deliver an electrophilic bromine atom to a substrate, leading to the formation of the target C-Br and C=N bonds.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, serving as a convenient source of electrophilic bromine. wikipedia.orgmasterorganicchemistry.com It is an effective brominating agent for a variety of substrates, including carbonyl derivatives. wikipedia.orgorganic-chemistry.org The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and minimal side products. wikipedia.org Given that cyclohexadienones possess enone-like reactivity, NBS is a prime candidate for introducing the bromine atom.

NBS can react with ketones via either a radical pathway or through acid catalysis to achieve α-bromination. wikipedia.org This reactivity is crucial for the synthesis of the target compound. A plausible pathway involves the reaction of a 4-aminocyclohexadienone precursor with NBS, leading to N-bromination followed by rearrangement, or the direct reaction of a cyclohexadienone with an N-bromoamine species formed in situ. Furthermore, NBS has been employed in reactions with primary amines and disulfides to synthesize N-sulfenylimines, demonstrating its utility in facilitating the formation of nitrogen-containing double bonds. organic-chemistry.org

The table below outlines key characteristics and applications of NBS relevant to the synthesis.

ReagentChemical FormulaMolar MassKey Applications in SynthesisReference
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.985 g·mol⁻¹Allylic/Benzylic Bromination, Bromohydrin Formation, α-Bromination of Carbonyls wikipedia.orgmasterorganicchemistry.com

To enhance the efficiency, yield, and selectivity of bromoimination, various catalytic systems can be employed. These systems can activate the substrate, the brominating agent, or both.

For the bromination aspect, visible-light photoredox catalysis has emerged as a mild and efficient methodology for the bromination of phenols. nih.gov Systems utilizing catalysts like Ru(bpy)₃Cl₂ can generate bromine in situ under mild conditions, offering an alternative to harsher brominating agents. nih.gov This approach could potentially be adapted for the bromination of cyclohexadienone precursors.

Acid catalysis is also a common strategy. For example, the NBS-mediated α-bromination of α,β-unsaturated ketones can be successfully achieved in the presence of selenium dioxide (SeO₂) and p-toluenesulfonic acid (PTSA). nih.gov This indicates that Lewis or Brønsted acids can promote the electrophilic bromination of ketone derivatives. I(i)/I(iii) catalysis, as mentioned earlier, is effective for the dearomatizing functionalization of phenols and represents another advanced catalytic approach that could be tailored for bromoimination. nih.gov

For the imine formation step, organocatalysts such as pyrrolidine (B122466) can facilitate the condensation of aldehydes and amines efficiently in the absence of metals or strong acids. organic-chemistry.org Such catalysts could be integrated into a one-pot bromoimination protocol. The combination of these catalytic strategies—photoredox or acid catalysis for bromination and organocatalysis for imination—provides a powerful toolkit for designing a synthetic route to 2,5-Cyclohexadien-1-one, 4-bromoimino-.

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Stoichiometry

The synthesis of quinone imine structures, including 2,5-Cyclohexadien-1-one, 4-bromoimino-, is highly dependent on carefully controlled reaction conditions. The optimization of parameters such as temperature, solvent, and stoichiometry is critical for maximizing yield, minimizing side-product formation, and ensuring the stability of the often-reactive products.

Temperature: The formation of brominated cyclohexadienone structures is often sensitive to temperature. For the bromination of phenols, a common precursor, increasing the reaction temperature can influence the ratio of ortho to para-brominated products. researchgate.net While meta-bromophenol is typically a minor product, the ortho- to para-bromophenol ratio tends to increase with higher temperatures. researchgate.net For subsequent oxidation steps to form the quinone imine core, a temperature of at least 80°C may be required to overcome the energy barrier for the conversion of phenolic compounds. researchgate.net However, many quinone imines are thermally labile, necessitating that reactions be conducted at low temperatures to prevent decomposition or polymerization. wiley-vch.de For instance, related syntheses involving highly reactive organometallic intermediates are often run at cryogenic temperatures (e.g., -70°C) in batch processes, although flow chemistry can sometimes allow for higher operating temperatures due to superior heat transfer. wiley-vch.de

Solvent Effects: The choice of solvent plays a crucial role in the bromination of aromatic rings and the formation of quinone-like structures. Polar solvents are known to facilitate the bromination of phenols. youtube.com In the reaction of phenol with bromine, a polar solvent like water can help polarize the Br-Br bond, making the electrophilic attack on the aromatic ring more efficient and leading to polybromination (e.g., 2,4,6-tribromophenol). youtube.com To achieve selective monobromination at the para position, a less polar solvent such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) is often employed at lower temperatures. youtube.combyjus.com

For oxidative bromination reactions, polar aprotic solvents like acetonitrile (B52724) (CH₃CN) have been shown to be effective, providing better conversions than chlorinated solvents like dichloromethane (B109758) or chloroform. researchgate.netchemrxiv.org The solvent can significantly influence the reactivity of the brominating agent and the stability of charged intermediates formed during the reaction.

Stoichiometry: The molar ratio of reactants is a key factor in controlling the outcome of the synthesis. In the bromination of phenols, using an excess of bromine in a polar solvent leads to exhaustive bromination. byjus.com Precise control of stoichiometry, typically a 1:1 molar ratio of phenol to the brominating agent, is necessary for monobromination. Similarly, in the oxidation of phenols to quinones using hydrogen peroxide (H₂O₂), a molar ratio of oxidant to phenol of 1.4:1 has been found to be optimal for catalyst performance, with higher concentrations offering diminishing returns on conversion rates. researchgate.net The amount of catalyst is also critical; studies on related oxidative couplings show that a specific catalyst loading (e.g., 10 mol%) can provide the best yields, with higher amounts not significantly improving the outcome. researchgate.net

The following table summarizes the influence of various reaction conditions on the synthesis of precursors to 2,5-Cyclohexadien-1-one, 4-bromoimino-.

ParameterConditionEffectSource(s)
Temperature Increasing TemperatureIncreases ortho:para product ratio in phenol bromination. researchgate.net
Low TemperatureFavors selective monobromination; improves stability of reactive intermediates. wiley-vch.debyjus.com
Solvent Polar (e.g., Water)Promotes polybromination of phenols. youtube.com
Non-polar (e.g., CS₂, CHCl₃)Favors para-selective monobromination. youtube.combyjus.com
Polar Aprotic (e.g., CH₃CN)Can enhance conversion in oxidative bromination reactions. researchgate.netchemrxiv.org
Stoichiometry Excess Brominating AgentLeads to multiple brominations on the aromatic ring. byjus.com
Controlled (e.g., 1:1) Reactant RatioEssential for achieving selective monobromination. byjus.com
Optimized Oxidant:Substrate RatioMaximizes conversion and catalyst efficiency in oxidation steps. researchgate.net

Indirect Synthetic Pathways Involving Functional Group Interconversions to the Bromoimino Moiety

Indirect pathways provide alternative routes to the target molecule by modifying a pre-existing, related structure. This often involves the transformation of a less reactive or more stable functional group into the desired bromoimino moiety.

Transformation of Other Imino- or Hydroxylamino-Cyclohexadienones

One plausible indirect route to 2,5-Cyclohexadien-1-one, 4-bromoimino- involves the N-bromination of a parent p-quinone imine (2,5-Cyclohexadien-1-one, 4-imino-). Imines, which contain a C=N double bond, can be synthesized through the condensation of a primary amine with a ketone or aldehyde. masterorganicchemistry.com In this context, the parent p-quinone imine could theoretically be prepared and subsequently treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to install the bromine atom on the nitrogen, thus converting the N-H bond to an N-Br bond. This functional group interconversion leverages the nucleophilicity of the imine nitrogen.

Another potential precursor is the corresponding oxime, p-benzoquinone oxime, which exists in equilibrium with its tautomer, p-nitrosophenol. The transformation of an oxime (C=N-OH) to an N-bromoimine (C=N-Br) is a known, though less common, functional group interconversion. This would likely proceed by reaction with a suitable brominating agent that can react with the hydroxyl group of the oxime, followed by elimination to form the N-Br bond. While direct examples for this specific cyclohexadienone system are not prominent in the literature, the underlying chemical principles of N-halogenation support the feasibility of these pathways.

A related transformation is transimination, where an existing quinone imine reacts with a primary amine to exchange the substituent on the nitrogen. nih.gov While typically used to attach alkyl or aryl groups, this highlights the dynamic reactivity of the quinone imine C=N bond, suggesting that the nitrogen moiety can be modified post-synthesis of the core quinone imine structure.

Regioselective and Chemoselective Control in Bromoimino Group Installation

Achieving regioselective and chemoselective control is paramount in the synthesis of 2,5-Cyclohexadien-1-one, 4-bromoimino-, as the molecule possesses multiple reactive sites. The synthesis likely starts from a substituted phenol or aniline.

Regioselectivity: The key challenge is to ensure functionalization at the C4 (para) position of the ring. When starting from phenol, electrophilic bromination must be directed to the para position. The hydroxyl group is a strong ortho-, para-director. byjus.com Control over regioselectivity is typically achieved by manipulating the solvent and temperature. As noted previously, non-polar solvents and low temperatures favor the formation of the para-bromophenol isomer over the ortho-isomer, partly due to steric hindrance at the positions adjacent to the bulky hydroxyl group. youtube.com

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. A likely precursor to the target molecule is 4-aminophenol (B1666318). A direct N-bromination of 4-aminophenol would likely be complicated by competing bromination of the activated aromatic ring. Therefore, a more controlled sequence is necessary. A common strategy involves the oxidation of 4-aminophenol to the parent p-quinone imine, followed by N-bromination. nih.gov This sequence ensures that the ring is first converted to the less reactive cyclohexadienone system before the bromine is introduced onto the nitrogen atom, thereby avoiding unwanted ring bromination. Alternatively, if starting with 4-bromophenol, the challenge becomes the selective conversion of the hydroxyl group to the bromoimino group without affecting the existing C-Br bond. This would typically involve oxidation to the corresponding p-benzoquinone followed by a reaction with a nitrogen source that can deliver an "=N-Br" moiety.

Scalability Considerations and Advanced Synthetic Techniques

Transitioning the synthesis of 2,5-Cyclohexadien-1-one, 4-bromoimino- from a laboratory scale to larger industrial production introduces significant challenges related to safety, efficiency, and cost. Quinone imines are often highly reactive and potentially unstable, while bromination reactions can be hazardous. nih.govias.ac.in

Scalability Challenges:

Exothermic Reactions: Both oxidation and bromination reactions are often highly exothermic. In large-scale batch reactors, inefficient heat transfer can lead to temperature spikes, resulting in side reactions, product decomposition, and potential thermal runaways.

Reagent Handling: The use of hazardous reagents like elemental bromine or potent oxidizers requires specialized handling procedures and equipment to ensure safety on a large scale.

Product Instability: The target compound, like many quinone imines, may be unstable, posing challenges for purification, handling, and storage of large quantities. ias.ac.in Polymerization or decomposition can lead to significant yield loss and purification difficulties.

Advanced Synthetic Techniques: To address these challenges, modern synthetic techniques like flow chemistry are increasingly being adopted. Flow chemistry involves performing reactions by continuously pumping reagents through a network of tubes or microreactors.

Enhanced Safety and Heat Transfer: Flow reactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat exchange. wiley-vch.de This enables precise temperature control, mitigating the risks associated with highly exothermic reactions and allowing reactions to be run safely at temperatures that would be dangerous in a batch process.

In Situ Generation of Unstable Reagents: Hazardous or unstable intermediates can be generated in situ within the flow system and consumed immediately in the next step. wiley-vch.de This "just-in-time" production minimizes the amount of hazardous material present at any given moment, significantly improving the safety profile of the process. For the synthesis of the target compound, a hazardous brominating agent could be generated and used in a continuous stream.

Improved Yield and Selectivity: The precise control over reaction parameters (temperature, pressure, residence time, stoichiometry) in a flow system can lead to higher yields and better selectivity compared to batch processing. durham.ac.uk

Seamless Scale-Up: Scaling up a flow process often involves running the system for a longer duration ("numbering-up") rather than building a larger, more complex reactor ("scaling-up"), which simplifies the transition from laboratory to production scale. durham.ac.uk

The adoption of flow chemistry could transform the synthesis of reactive molecules like 2,5-Cyclohexadien-1-one, 4-bromoimino-, making it a safer, more efficient, and scalable process. worktribe.com

Reaction Pathways and Mechanistic Elucidation of 2,5 Cyclohexadien 1 One, 4 Bromoimino

Reactivity of the 4-Bromoimino Substituent

Nucleophilic Addition and Substitution Reactions at the Imine Carbon and Bromine Atom

The imine carbon of the 4-bromoimino group is electrophilic in nature, making it susceptible to attack by nucleophiles. This reactivity is analogous to that observed in other quinone imines, which are known to undergo Michael-type additions. organic-chemistry.org Nucleophiles can add to the imine carbon, leading to a tetrahedral intermediate. Subsequent rearrangement and elimination can result in the formation of a variety of products.

Furthermore, the bromine atom, being attached to an electron-withdrawing nitrogen, is also electrophilic and can be attacked by nucleophiles. This is similar to the reactivity of N-bromosuccinimide (NBS), a common laboratory reagent for bromination. masterorganicchemistry.com Nucleophilic attack on the bromine atom would result in the transfer of a bromonium ion (Br+) to the nucleophile, leaving behind the anionic nitrogen of the quinone imine.

A key reaction of a close analog, N-bromo-1,4-benzoquinone-4-imine, is its photodecomposition in an acidic aqueous environment, which leads to the formation of 1,4-benzoquinone. acs.orgnih.gov This transformation likely involves the nucleophilic attack of water on the imine carbon, followed by the loss of N-bromoamine.

Table 1: Potential Nucleophilic Reactions at the 4-Bromoimino Substituent

Reactant Site of Attack Potential Product(s) Reaction Type
H₂O Imine Carbon 2,5-Cyclohexadien-1,4-dione Nucleophilic Addition-Elimination
R-NH₂ (Amine) Imine Carbon N-substituted imine Transimination
R-SH (Thiol) Imine Carbon Adduct at imine carbon Nucleophilic Addition

Electrophilic Reactivity and Aromaticity Considerations of the Dienone Ring

The 2,5-cyclohexadien-1-one ring is a non-aromatic, conjugated system. The presence of the electron-withdrawing carbonyl and imino groups renders the ring electron-deficient and thus electrophilic. This electrophilicity is a driving force for many of the reactions of this molecule. Reactions that lead to the formation of a more stable, aromatic system are generally favored.

The dienone ring can act as an electrophile in various reactions, including additions and substitutions. The restoration of aromaticity provides a significant thermodynamic driving force for these transformations. For instance, in the presence of bromate (B103136), N-bromo-1,4-benzoquinone-4-imine is converted to 3,4,4-tribromo-2-hydroxycyclohexa-2,5-dienone, demonstrating a transformation of the ring system. acs.orgnih.gov

Radical Processes Involving the N-Br Bond

The nitrogen-bromine bond in 2,5-Cyclohexadien-1-one, 4-bromoimino- is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, generating a nitrogen-centered radical and a bromine radical. This behavior is analogous to that of N-bromosuccinimide (NBS), which is widely used as a source of bromine radicals for allylic and benzylic brominations. masterorganicchemistry.comwikipedia.orgyoutube.com

The generated bromine radical is a highly reactive species that can initiate a variety of radical chain reactions. These reactions typically involve three stages: initiation, propagation, and termination. The bromine radical can abstract a hydrogen atom from a suitable substrate to form a new radical, which can then propagate the chain.

Table 2: Analogy of Radical Formation with N-Bromosuccinimide (NBS)

Compound Initiation Step (Homolytic Cleavage) Generated Radicals
N-Bromosuccinimide (NBS) Heat or Light Succinimidyl radical + Bromine radical

Transformations of the 2,5-Cyclohexadien-1-one Ring System

The dienone ring of 2,5-Cyclohexadien-1-one, 4-bromoimino- is a versatile platform for a range of chemical transformations, including cycloadditions and conjugate additions. These reactions allow for the construction of more complex molecular architectures.

Cycloaddition Reactions: [4+2] Diels-Alder and Related Pericyclic Processes

The conjugated diene system of the 2,5-cyclohexadien-1-one ring can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.orglibretexts.orgwikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. In the case of 2,5-Cyclohexadien-1-one, 4-bromoimino-, the dienone ring itself can act as the diene component.

Alternatively, one of the carbon-carbon double bonds of the dienone ring can act as a dienophile, reacting with an external diene. The reactivity in these cycloaddition reactions is influenced by the electronic nature of the substituents on both the diene and the dienophile. Quinone imines are known to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, where the electron-poor quinone imine reacts with an electron-rich dienophile. nih.gov

Conjugate Additions to the α,β-Unsaturated Ketone System

The 2,5-cyclohexadien-1-one ring contains an α,β-unsaturated ketone moiety, which is a classic Michael acceptor. This system is susceptible to conjugate addition (or 1,4-addition) by a wide range of nucleophiles. researchgate.net In this reaction, the nucleophile adds to the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is then protonated to give the final product.

The regioselectivity of conjugate addition to substituted quinones can be influenced by both steric and electronic factors. In the case of 2,5-Cyclohexadien-1-one, 4-bromoimino-, the presence of the 4-bromoimino substituent will direct the incoming nucleophile to either the C2/C6 or C3/C5 positions, depending on the reaction conditions and the nature of the nucleophile.

Table 3: Potential Nucleophiles for Conjugate Addition

Nucleophile Type Example
Organocuprates R₂CuLi
Enolates Ketone or ester enolates
Amines R-NH₂
Thiols R-SH

Rearrangement Reactions and Tautomerism

The chemistry of 2,5-Cyclohexadien-1-one, 4-bromoimino- is characterized by its propensity to undergo rearrangement reactions, a common feature for N-halo compounds. One of the most relevant transformations in analogous systems is the Orton rearrangement, which typically involves the migration of a halogen from a nitrogen atom to a carbon atom on an aromatic ring under acidic conditions. While specific studies on 2,5-Cyclohexadien-1-one, 4-bromoimino- are not extensively documented, the behavior of related N-bromoacylanilides suggests that an intramolecular migration of the bromine atom is a plausible pathway. researchgate.netresearchgate.net

Tautomerism, the equilibrium between two or more interconverting structural isomers, is another key aspect of the chemistry of this compound. For 2,5-Cyclohexadien-1-one, 4-bromoimino-, a potential tautomeric relationship exists between the imino-ketone form and its corresponding enol-imine or other tautomeric forms. The position of this equilibrium is influenced by factors such as solvent polarity and the presence of acidic or basic catalysts. In related systems, such as Schiff bases, the enol-imine form can be the predominant species, with the equilibrium shifting towards the keto-amine form in the presence of hydrogen-bond-donating or -accepting species. mdpi.com However, for cyclohexadienone systems, the keto form is generally more stable. quora.com The presence of the bromoimino group introduces further complexity to the tautomeric possibilities.

Detailed Mechanistic Investigations

A thorough understanding of the reactivity of 2,5-Cyclohexadien-1-one, 4-bromoimino- necessitates detailed mechanistic investigations, including the identification of reaction intermediates, determination of kinetic and thermodynamic parameters, and analysis of substituent effects.

Quinone imines are recognized as highly reactive transient intermediates in various chemical and biological reactions. ias.ac.innih.gov In the context of 2,5-Cyclohexadien-1-one, 4-bromoimino-, reaction pathways likely involve the formation of several key intermediates. For instance, in rearrangement reactions, protonation of the nitrogen atom could generate a reactive cationic intermediate that facilitates the migration of the bromine atom.

In analogous systems, such as the oxidation of substituted anilines, N-aryl-p-quinone imines have been isolated as reaction products, indicating their role as intermediates. rsc.org Furthermore, studies on the reactive metabolite of acetaminophen (B1664979), N-acetyl-p-benzoquinone imine (NAPQI), have provided insights into the reactivity of such species. NAPQI is known to be a potent electrophile, reacting readily with nucleophiles. nih.govnih.govnih.gov By analogy, 2,5-Cyclohexadien-1-one, 4-bromoimino- is expected to be a reactive electrophile, and its reactions would proceed through intermediates resulting from nucleophilic attack.

The characterization of these transient species often requires specialized techniques due to their short lifetimes. Spectroscopic methods, such as transient absorption spectroscopy, and trapping experiments with nucleophiles are common strategies employed to identify and characterize such reactive intermediates.

The rates and equilibrium positions of the reactions involving 2,5-Cyclohexadien-1-one, 4-bromoimino- are governed by kinetic and thermodynamic parameters. While specific quantitative data for this compound is scarce in the literature, studies on related rearrangements, such as the Orton rearrangement of N-bromo-4-chloroacetanilide, have been conducted. These studies reveal that the reaction rates are dependent on the concentration of acid catalysts. researchgate.netamanote.com

ParameterDescription
Rate Constant (k) A measure of the speed of a chemical reaction. For rearrangement reactions, this would depend on factors like temperature and catalyst concentration.
Activation Energy (Ea) The minimum amount of energy required for a reaction to occur. This would be a key parameter in understanding the kinetics of bromine migration.
Equilibrium Constant (Keq) The ratio of the concentrations of products to reactants at equilibrium. For tautomerism, this would indicate the relative stability of the tautomers.
Enthalpy of Tautomerization (ΔH_taut) The heat absorbed or released during the tautomerization process. This provides information on the relative bond energies of the tautomers.
Entropy of Tautomerization (ΔS_taut) The change in disorder during tautomerization. This is also a contributing factor to the Gibbs free energy of the process.

Note: The table above presents the types of kinetic and thermodynamic parameters that would be relevant for studying the reactivity of 2,5-Cyclohexadien-1-one, 4-bromoimino-. Specific values for this compound are not currently available in the cited literature.

The reactivity of 2,5-Cyclohexadien-1-one, 4-bromoimino- is significantly influenced by electronic and steric effects. The bromoimino group itself is electron-withdrawing, which enhances the electrophilicity of the cyclohexadienone ring.

A direct comparison with its 4-(chloroimino) analog would highlight the role of the halogen atom in the reaction mechanisms. The difference in electronegativity and size between bromine and chlorine would lead to variations in the stability of intermediates and the rates of reaction. For instance, the N-Br bond is generally weaker than the N-Cl bond, which could lead to a faster rate of rearrangement for the bromo derivative.

In the context of the Orton rearrangement, studies on N-haloacetanilides have shown that the nature of the halogen affects the reaction mechanism. For N-chloroacetanilide, there is evidence for an intermolecular pathway, whereas for N-bromoacetanilides, an intramolecular mechanism is often proposed. This suggests that the larger and more polarizable bromine atom is better able to facilitate an intramolecular migration.

Furthermore, the electronic effects of substituents on the cyclohexadienone ring would also play a crucial role. Electron-donating groups would be expected to stabilize cationic intermediates, potentially accelerating rearrangement reactions. Conversely, electron-withdrawing groups would destabilize such intermediates, leading to slower reaction rates.

Spectroscopic and Crystallographic Characterization of 2,5 Cyclohexadien 1 One, 4 Bromoimino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental NMR data for 2,5-Cyclohexadien-1-one, 4-bromoimino- could be located. The elucidation of its chemical structure through NMR would typically involve the following analyses:

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the vinyl protons on the cyclohexadienone ring. The chemical shifts, splitting patterns, and coupling constants of these protons would provide information about their chemical environment and connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the carbonyl carbon, the imino carbon, and the vinyl carbons would be expected at characteristic chemical shifts.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Specific experimental IR and Raman spectra for 2,5-Cyclohexadien-1-one, 4-bromoimino- are not available. Vibrational spectroscopy is a key technique for identifying functional groups.

Characteristic Absorption Bands of the Ketone and Imine Functional Groups

An IR spectrum of this compound would be expected to show a strong absorption band for the C=O (ketone) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Another characteristic band would be for the C=N (imine) stretching vibration, which usually appears in the 1640-1690 cm⁻¹ region. The N-Br stretching frequency would be expected in the lower frequency region of the spectrum.

Fingerprint Region Analysis for Structural Confirmation

The fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations. This region would be unique to the molecule and could be used for definitive structural confirmation if a reference spectrum were available.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 2,5-Cyclohexadien-1-one, 4-bromoimino-, with the chemical formula C₆H₄BrNO, the exact mass can be calculated by summing the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

The theoretical monoisotopic mass is calculated to be 184.9476 u . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical figure would confirm the elemental composition of the compound.

Electron Ionization (EI) is a common technique used to generate ions for mass spectrometric analysis. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of 2,5-Cyclohexadien-1-one, 4-bromoimino- is expected to exhibit a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). openstax.org This results in two peaks of almost equal intensity for any bromine-containing fragment: the M⁺• peak and an M+2 peak. openstax.orgmiamioh.eduyoutube.com

The fragmentation of the molecular ion (m/z 185/187) would likely proceed through several key pathways based on the functional groups present:

Loss of a Bromine Radical: A primary fragmentation step is often the cleavage of the C-Br bond, which is relatively weak, resulting in the loss of a bromine radical (•Br). miamioh.edu This would produce a prominent fragment ion at m/z 106.

Loss of Carbon Monoxide (CO): Quinone-like structures frequently undergo fragmentation with the loss of a neutral CO molecule from the carbonyl group. openstax.org This would lead to a fragment ion at m/z 157/159 from the molecular ion.

Sequential Fragmentation: Further fragmentation can occur from these primary ions. For example, the m/z 106 ion could lose a molecule of hydrogen cyanide (HCN), a common loss from nitrogen-containing rings, to yield a fragment at m/z 79.

The proposed fragmentation pathways and the corresponding expected m/z values are summarized in the table below.

Proposed Fragment IonFormulam/z (for ⁷⁹Br/⁸¹Br)
[M]⁺•[C₆H₄BrNO]⁺•185/187
[M - CO]⁺•[C₅H₄BrN]⁺•157/159
[M - Br]⁺[C₆H₄NO]⁺106
[M - Br - CO]⁺[C₅H₄N]⁺78

This interactive table summarizes the expected major fragments in the mass spectrum of 2,5-Cyclohexadien-1-one, 4-bromoimino-.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While specific crystal structure data for 2,5-Cyclohexadien-1-one, 4-bromoimino- is not available, its solid-state structure can be inferred from known data for related organic molecules. nih.govnih.gov

The geometric parameters of the molecule are dictated by the hybridization of its atoms and the conjugated nature of the ring system. The cyclohexadienone ring is expected to be largely planar to maximize π-orbital overlap. The expected bond lengths are based on average values for similar bonds in organic compounds. uzh.chwikipedia.orgquora.com

BondHybridizationExpected Bond Length (Å)
C=Osp²-sp²~1.22
C=Nsp²-sp²~1.34
C-Brsp²-s~1.90
C=Csp²-sp²~1.34
C-Csp²-sp²~1.46
C-Nsp²-sp²~1.47

This interactive table presents typical bond lengths anticipated for 2,5-Cyclohexadien-1-one, 4-bromoimino-, based on crystallographic data of analogous structures. uzh.chyoutube.comchemistrysteps.com

Bond angles around the sp² hybridized carbon and nitrogen atoms are expected to be approximately 120°, consistent with a trigonal planar geometry. Torsional angles would reflect the planarity of the ring system.

The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular forces. For 2,5-Cyclohexadien-1-one, 4-bromoimino-, halogen bonding is anticipated to be a significant directional interaction influencing the crystal packing.

A halogen bond occurs when there is an attractive interaction between an electrophilic region on a halogen atom (in this case, the bromine in the C-Br bond) and a nucleophilic region on an adjacent molecule. growingscience.com In the crystal structure of this compound, several types of halogen bonds are plausible:

C-Br···O=C Interactions: The bromine atom could interact with the lone pair of electrons on the oxygen atom of the carbonyl group of a neighboring molecule.

C-Br···N=C Interactions: Similarly, an interaction between the bromine atom and the nitrogen of the imino group is possible.

These interactions, along with potential π-π stacking between the planar quinone imine rings, would play a crucial role in the formation of a stable, three-dimensional supramolecular architecture.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The spectrum is dictated by the nature of the chromophore, which for 2,5-Cyclohexadien-1-one, 4-bromoimino-, is the extended conjugated system of the quinone imine ring.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in the UV region and have high molar absorptivity.

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. These bands appear at longer wavelengths (in the visible region) and have lower molar absorptivity. nih.govnih.gov

Emission spectroscopy (fluorescence) is less commonly observed in simple quinone systems, as non-radiative decay pathways are often efficient. However, if emission were to occur, it would be at a longer wavelength than the absorption, in accordance with Stokes shift.

Theoretical and Computational Chemistry Studies on 2,5 Cyclohexadien 1 One, 4 Bromoimino

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimal geometry, stability, and electronic distribution of 2,5-Cyclohexadien-1-one, 4-bromoimino-.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such calculations, often paired with a basis set like 6-311++G(d,p) to provide a robust description of electron distribution. researchgate.net

For 2,5-Cyclohexadien-1-one, 4-bromoimino-, a DFT/B3LYP calculation would be used to perform a full geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation on the potential energy surface. The resulting optimized structure represents the most stable, or ground state, geometry of the molecule. This calculation would reveal the planarity of the quinonoid ring and the specific orientation of the bromoimino group. Studies on related p-benzoquinone imine systems have shown that DFT methods accurately predict their molecular structures. nih.gov The energy minimization provides a crucial starting point for all other computational analyses, including vibrational and electronic property predictions.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, they can offer a higher level of accuracy for describing electron correlation effects. Applying these methods to 2,5-Cyclohexadien-1-one, 4-bromoimino- can provide a benchmark for the DFT results. Comparing the energies and geometries obtained from both DFT and ab initio calculations helps to validate the computational model and ensures a more reliable electronic description of the molecule. For the radical anion of the related p-benzoquinone imine, UMP2 methods have been used, although they can be affected by spin contamination. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

For 2,5-Cyclohexadien-1-one, 4-bromoimino-, the HOMO is expected to be localized primarily on the quinone imine ring system, with significant contributions from the nitrogen atom. The LUMO is likely to be a π* orbital distributed across the C=C and C=N bonds of the ring. The presence of the electronegative bromine atom attached to the nitrogen is expected to lower the energy of both the HOMO and LUMO compared to the parent p-benzoquinone imine. nih.gov This effect can influence the molecule's electron affinity and its behavior in charge-transfer interactions.

Table 1: Representative Frontier Molecular Orbital Energies Calculated by DFT This table presents illustrative data typical for a molecule of this class, as specific literature values for 2,5-Cyclohexadien-1-one, 4-bromoimino- are not available.

Parameter Calculated Value (eV)
HOMO Energy -7.15
LUMO Energy -2.80
HOMO-LUMO Gap (ΔE) 4.35

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, allowing for the assignment of experimental spectra to specific molecular features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for predicting the isotropic magnetic shielding tensors, which are then converted into NMR chemical shifts. rsc.org

Calculations for 2,5-Cyclohexadien-1-one, 4-bromoimino- would predict the ¹H and ¹³C chemical shifts. The quinonoid ring protons would appear in the olefinic region of the ¹H NMR spectrum. The ¹³C NMR spectrum would be characterized by signals for the carbonyl carbon (C=O), the imine carbon (C=N), and the sp² hybridized carbons of the ring. The predicted shifts are compared to a reference standard (like Tetramethylsilane) to yield values that can be directly correlated with experimental data. semanticscholar.org Such predictions are crucial for confirming the molecular structure and assigning specific signals in an experimental spectrum.

Table 2: Representative Predicted ¹³C NMR Chemical Shifts (GIAO-DFT) This table presents illustrative data typical for a molecule of this class, as specific literature values for 2,5-Cyclohexadien-1-one, 4-bromoimino- are not available.

Atom Position Predicted Chemical Shift (ppm)
C1 (C=O) 185.2
C2, C6 130.5
C3, C5 138.8
C4 (C=N) 172.4

For 2,5-Cyclohexadien-1-one, 4-bromoimino-, key predicted vibrational modes would include the C=O stretching frequency (typically around 1650-1670 cm⁻¹), the C=N stretching frequency, C=C stretching modes of the ring, and the N-Br stretching frequency. scispace.com The calculated IR intensities and Raman activities for each mode allow for the simulation of the entire spectra, aiding in the definitive assignment of experimental absorption bands and Raman shifts. A Potential Energy Distribution (PED) analysis can further be used to characterize the nature of each vibrational mode in detail. researchgate.net

Table 3: Representative Predicted Vibrational Frequencies (Scaled DFT) This table presents illustrative data typical for a molecule of this class, as specific literature values for 2,5-Cyclohexadien-1-one, 4-bromoimino- are not available.

Mode Description Predicted Frequency (cm⁻¹) Predicted IR Intensity
C=O Stretch 1665 High
C=N Stretch 1610 Medium
Ring C=C Stretch (sym) 1585 Medium-High
Ring C=C Stretch (asym) 1550 Medium
N-Br Stretch 580 Low

Reactivity Prediction and Reaction Pathway Modeling

Understanding the reactivity of 2,5-Cyclohexadien-1-one, 4-bromoimino- involves mapping out the potential energy surface for its reactions. This process helps in identifying the most likely pathways for chemical transformations.

The transition state is a critical concept in chemical reactivity, representing the highest energy point along a reaction pathway. Locating this first-order saddle point on the potential energy surface is fundamental to understanding reaction mechanisms. For a hypothetical reaction involving 2,5-Cyclohexadien-1-one, 4-bromoimino-, computational methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods would be employed to find the geometry of the transition state.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired chemical species. This provides a detailed picture of the geometric changes the molecule undergoes during the reaction.

With the energies of the reactants, transition state, and products established, key thermodynamic and kinetic parameters can be calculated.

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. It is a crucial parameter for predicting reaction rates and understanding chemical kinetics.

Reaction Enthalpy (ΔH): This is the energy difference between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

These calculations are typically performed using high-level quantum mechanical methods, such as density functional theory (DFT) or more advanced ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled cluster (CC) theory, to ensure accuracy.

Table 1: Hypothetical Thermochemical Data for a Reaction of 2,5-Cyclohexadien-1-one, 4-bromoimino-

ParameterDescriptionHypothetical Value (kcal/mol)
Ea (forward) Activation energy for the forward reaction.25.0
Ea (reverse) Activation energy for the reverse reaction.35.0
ΔH Enthalpy change of the reaction.-10.0

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the searched literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can significantly influence its reactivity and physical properties.

Conformational Analysis involves systematically exploring the different spatial arrangements of atoms in a molecule to identify the most stable conformations (energy minima). For a flexible molecule, this can reveal the preferred shapes it adopts. Studies on similar cyclic systems, such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), have shown how different conformations can be influenced by intramolecular interactions like hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms, MD simulations can model how 2,5-Cyclohexadien-1-one, 4-bromoimino- would move, vibrate, and change its conformation in a simulated environment (e.g., in a solvent). mdpi.commdpi.com These simulations can reveal information about the stability of different conformations, the flexibility of the molecule, and how it interacts with its surroundings. nih.gov For instance, simulations can show the time evolution of important structural parameters like bond lengths, bond angles, and dihedral angles.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation

ParameterDescriptionHypothetical Value
Simulation Time Total duration of the simulation.100 ns
Temperature Simulated temperature of the system.298 K (25 °C)
Solvent The medium in which the molecule is simulated.Water (explicit)
RMSD Root Mean Square Deviation of atomic positions, indicating structural stability.1.5 Å

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationships (QSAR) from a Purely Chemical Perspective

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity. researchgate.net While often used in drug discovery to predict biological activity, QSAR can also be applied from a purely chemical perspective to predict properties like reaction rates, equilibrium constants, or physical properties.

From a chemical standpoint, a QSAR study on a series of related imino-quinones could correlate their reactivity in a specific chemical reaction with various calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties.

Examples of descriptors include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap, which relate to the molecule's ability to donate or accept electrons.

Steric Descriptors: Molecular volume, surface area, and specific shape indices that quantify the size and shape of the molecule.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

By building a mathematical model (e.g., using multiple linear regression) that links these descriptors to an observed chemical property, the model could then be used to predict the reactivity of new, untested compounds in the same class, including different derivatives of 2,5-Cyclohexadien-1-one, 4-bromoimino-. researchgate.net

Synthesis and Reactivity of Derivatives and Analogs of 2,5 Cyclohexadien 1 One, 4 Bromoimino

Systematics of Substituted 4-Bromoimino-2,5-cyclohexadien-1-ones

The substitution pattern on the cyclohexadienone ring significantly influences the chemical properties of 4-bromoimino-2,5-cyclohexadien-1-ones. Halogenation, alkylation, arylation, and heteroatom substitution introduce diverse electronic and steric effects, thereby tuning the reactivity of the core molecule.

Halogenated Derivatives at Other Ring Positions (e.g., 2,6-dichloro-4-bromoimino-cyclohexadienones)

Halogenated derivatives of 4-imino-2,5-cyclohexadien-1-ones are a well-studied class of compounds, with chloro derivatives being particularly prominent. A notable example is 2,6-dichloro-4-chloroimino-1,4-benzoquinone, commonly known as Gibbs' reagent. researchgate.net This compound is widely used in the colorimetric detection of phenols. researchgate.net The synthesis of such compounds often starts from the corresponding halogenated phenols.

The formation of 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ), a related compound, has been observed from the chlorination of various aromatic compounds. nih.gov Specifically, para-substituted phenolic compounds and para-substituted aromatic amines can serve as precursors to chlorinated quinones and quinone imines. nih.gov For instance, the chlorination of certain aromatic amines can lead to the formation of 3,5-dichloroquinone-4-chloroimide, a structural isomer of 2,6-DCQC, which can then convert to DCBQ. nih.gov

The synthesis of bromo-substituted quinones is also well-documented. For example, 2,5-diamino-3,6-dibromo-1,4-benzoquinones can be prepared by the reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone with various amino compounds. academicjournals.org This reaction proceeds via a 1,4-addition mechanism, typical for highly reactive α,β-unsaturated ketones like quinones. academicjournals.org Furthermore, a single-pot, eco-friendly procedure for the synthesis of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) from phenol (B47542) has been developed, utilizing a mixture of an alkali metal bromide and bromate (B103136) as the brominating agent. google.com These synthetic strategies for halogenated quinones provide a basis for the potential synthesis of 2,6-dihalo-4-bromoimino-cyclohexadienones.

Table 1: Examples of Halogenated Cyclohexadienone Derivatives and their Precursors

CompoundPrecursor(s)Synthetic MethodReference
2,6-dichloro-4-chloroimino-1,4-benzoquinone (Gibbs' reagent)Phenols, aromatic aminesChlorination researchgate.netnih.gov
2,5-diamino-3,6-dibromo-1,4-benzoquinones2,3,5,6-tetrabromo-1,4-benzoquinone, amino compoundsNucleophilic substitution academicjournals.org
2,4,4,6-tetrabromo-2,5-cyclohexadienonePhenolBromination with bromide/bromate mixture google.com

Alkyl and Aryl Substituents on the Cyclohexadienone Ring

The introduction of alkyl and aryl substituents onto the cyclohexadienone ring can be achieved through various synthetic methods, often starting from substituted phenols. The presence of these groups can influence the stereochemistry and electronic properties of the molecule. For instance, 2,6-dialkyl-p-benzoquinones can be prepared by the oxidation of the corresponding 2,6-dialkylphenols. orgsyn.org A specific example is the synthesis of 2,6-di-tert-butyl-p-benzoquinone (B114747) from 2,6-di-tert-butylphenol (B90309) using oxygen in the presence of a salcomine (B1680745) catalyst. orgsyn.org

Cyclohexadienones with aryl groups at the 4-position are also synthetically accessible. The reactivity of these compounds is of interest, particularly in asymmetric transformations. nih.gov While aryl-substitution at the 4-position of a cyclohexadienone is generally well-tolerated in certain cyclization reactions, the presence of alkyl groups larger than methyl can lead to a decrease in enantioselectivity. nih.gov

The synthesis of more complex substituted cyclohexadienones has also been explored. For example, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione has been synthesized and evaluated for its biological activity. nih.govnih.gov The synthesis of aryl-substituted heterocyclic compounds, such as 2-aryl-4H-thiochromen-4-one derivatives, can be achieved via cross-coupling reactions, a strategy that could potentially be adapted for the synthesis of aryl-substituted cyclohexadienones. nih.gov

Table 2: Synthesis of Alkyl and Aryl Substituted Cyclohexadienones

Compound ClassStarting MaterialKey ReactionReference
2,6-Dialkyl-p-benzoquinones2,6-DialkylphenolsOxidation orgsyn.org
4-Aryl-cyclohexadienonesSubstituted phenolsAsymmetric dearomatization nih.gov
2-Alkyl-5-hydroxycyclohexa-2,5-diene-1,4-dionesDimethoxybenzenesMulti-step synthesis nih.govnih.gov

Heteroatom-Substituted Analogs (e.g., Oxygen, Sulfur)

Heteroatoms such as oxygen and sulfur can be incorporated into the cyclohexadienone ring, leading to analogs with distinct chemical properties. Oxygen-substituted analogs, particularly those with methoxy (B1213986) groups, are of interest. For example, 2,6-dimethoxy-1,4-benzoquinone (B191094) has been synthesized in a four-step sequence starting from aniline, involving bromination, deamination, methoxylation, and finally oxidation. researchgate.net

Sulfur-substituted 4-amino-2,5-cyclohexadienones, also known as p-quinamines, have been shown to undergo interesting ring expansion reactions. rsc.orgnih.gov When these compounds bear a sulfinyl or sulfonyl methyl group, they can undergo a cyclization-ring expansion process in a single step to yield 4-aminotropones with excellent yields. rsc.orgnih.gov This highlights the unique reactivity imparted by the sulfur substituent. The synthesis of sulfur-containing heterocycles often utilizes versatile synthons like 1,4-dithiane-2,5-diol, which can participate in various cyclization reactions. researchgate.net The incorporation of sulfur dioxide into organic molecules is another area of active research, with photochemical and electrochemical methods being developed for the synthesis of value-added sulfur-containing compounds. rsc.org

Imino-Modified Analogs

Modification of the imino group of 2,5-Cyclohexadien-1-one, 4-bromoimino- provides another avenue for creating a diverse range of analogs. Replacing the bromo group with other halogens or with hydroxyl or hydrazono moieties alters the electronic nature of the imine bond and, consequently, the reactivity of the entire molecule.

Chloroimino- and Fluoroimino-Cyclohexadienones

As previously mentioned, chloroimino-cyclohexadienones are a significant class of compounds. The well-known Gibbs' reagent, 2,6-dichloro-p-benzoquinone-4-chloroimide, exemplifies this class. beilstein-journals.org The synthesis of N-chloroimines can be achieved through the reaction of p-substituted N-chloro-anilines with a silver ion in the presence of methanol, which yields derivatives of cyclohexa-2,5-dienone. rsc.org While the synthesis and reactivity of chloroimino derivatives are well-established, there is a notable lack of specific literature on the synthesis of fluoroimino-cyclohexadienones. General methods for imine synthesis, such as the condensation of aldehydes or ketones with amines, are widely used and could potentially be adapted for the synthesis of fluoroimino analogs, although the specific reagents and conditions would need to be developed. scirp.orgorganic-chemistry.org

Hydroxylimino- and Hydrazono-Cyclohexadienones

Hydroxylimino-cyclohexadienones, also known as quinone oximes, can be synthesized from the corresponding quinones or diones. For example, the reaction of 1,3-cyclohexanedione (B196179) with hydroxylamine (B1172632) can lead to the formation of the corresponding oxime.

Hydrazono-cyclohexadienones are another class of imino-modified analogs. The synthesis of hydrazones is typically achieved through the condensation of a carbonyl compound with a hydrazine (B178648) derivative. acs.org This general principle can be applied to the synthesis of hydrazono-cyclohexadienones from the corresponding quinones. The reactivity of the resulting hydrazones can be diverse; for instance, they can serve as intermediates in the synthesis of various heterocyclic systems.

Table 3: Summary of Imino-Modified Analogs and Their Synthesis

Imino ModificationGeneral Synthetic ApproachExample or Related CompoundReference
ChloroiminoReaction of N-chloro-anilines with Ag+; Chlorination of aromatic amines2,6-dichloro-p-benzoquinone-4-chloroimide (Gibbs' reagent) beilstein-journals.orgrsc.org
FluoroiminoNot well-documented; potentially via condensation reactions--
HydroxyliminoReaction of quinones/diones with hydroxylamineQuinone oximes-
HydrazonoCondensation of quinones with hydrazines- acs.org

Comparative Studies of Electronic Structure, Reactivity, and Stability Across Related Compounds

A comparative analysis of the electronic structure, reactivity, and stability of 2,5-Cyclohexadien-1-one, 4-bromoimino- and its alkyl- and arylimino- analogs reveals significant differences attributable to the nature of the substituent on the imino nitrogen.

Electronic Structure:

The electronic structure of these compounds is characterized by the delocalization of π-electrons across the cyclohexadienone ring and the imine bond. The nature of the substituent on the nitrogen atom significantly influences the electron distribution.

4-Bromoimino- derivative: The electronegative bromine atom withdraws electron density from the nitrogen, making the imine carbon more electrophilic. This is analogous to the behavior of N-bromosuccinimide (NBS), where the bromine atom has a partial positive charge, rendering it electrophilic. nih.gov

Alkyl-imino derivatives: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This, in turn, can decrease the electrophilicity of the imine carbon compared to the bromoimino analog.

Aryl-imino derivatives: The electronic effect of an aryl group can be either electron-donating or electron-withdrawing, depending on the substituents on the aromatic ring. An unsubstituted phenyl group is generally considered to be electron-withdrawing through inductive effects but can also participate in resonance, which can either donate or withdraw electron density.

These differences in electronic structure are expected to manifest in variations in bond lengths and charge distributions within the molecules.

Compound Type Substituent on Imine Nitrogen Electronic Effect of Substituent Predicted Effect on Imine Carbon Electrophilicity
2,5-Cyclohexadien-1-one, 4-bromoimino-Bromo (-Br)Electron-withdrawingIncreased
Alkyl-imino-cyclohexadienonesAlkyl (-R)Electron-donatingDecreased
Aryl-imino-cyclohexadienonesAryl (-Ar)Variable (generally electron-withdrawing by induction)Generally increased

Reactivity:

The differences in electronic structure directly impact the reactivity of these compounds.

4-Bromoimino- derivative: The increased electrophilicity of the imine carbon makes it more susceptible to nucleophilic attack. The N-Br bond can also be a source of electrophilic bromine, similar to NBS, which is used in various bromination reactions. nih.govnih.gov

Alkyl-imino derivatives: The lower electrophilicity of the imine carbon suggests a reduced reactivity towards nucleophiles compared to the bromoimino derivative.

Aryl-imino derivatives: The reactivity of arylimino derivatives towards nucleophiles is generally expected to be higher than that of alkylimino derivatives due to the electron-withdrawing nature of the aryl group. Quinone imines are known to be highly reactive electrophiles that participate in various cyclization and addition reactions. ncl.ac.uk

A study on the photochemical [2+2] cycloaddition of maleimides, which contain a similar imide functionality, highlighted significant differences in reactivity between N-alkyl and N-aryl derivatives. N-alkyl maleimides reacted under UV irradiation without a photosensitizer, whereas N-aryl maleimides required a photosensitizer and visible light. nih.gov This suggests that the nature of the N-substituent can fundamentally alter the photochemical reactivity pathways.

Stability:

The stability of these compounds is also dependent on the N-substituent.

Applications of 2,5 Cyclohexadien 1 One, 4 Bromoimino in Advanced Organic Synthesis

Role as a Versatile Synthon in Complex Molecule Construction

The utility of 2,5-cyclohexadien-1-one, 4-bromoimino- as a versatile synthon is rooted in its potential to participate in a variety of bond-forming reactions. Its electrophilic centers and conjugated system allow for controlled reactions with a range of nucleophiles, making it an attractive starting point for the synthesis of diverse and complex molecular architectures.

Quinone imines are extensively utilized in the synthesis of nitrogen- and oxygen-containing heterocycles. nih.gov The 2,5-cyclohexadien-1-one, 4-bromoimino- scaffold can, in principle, serve as a precursor to a variety of heterocyclic systems. For instance, it can potentially undergo cycloaddition reactions, such as [4+2], [3+2], and [5+2] annulations, with suitable dienes or other reaction partners to afford complex polycyclic structures. researchgate.net These types of reactions are powerful tools for the rapid assembly of intricate molecular frameworks from relatively simple starting materials.

The reactivity of the carbon-nitrogen double bond, coupled with the electrophilicity of the quinone ring, provides multiple sites for synthetic transformations. This dual reactivity can be harnessed to construct fused, spirocyclic, and bridged ring systems, which are common motifs in natural products and pharmaceutically active compounds. nih.gov The bromo group on the imino nitrogen further enhances the electrophilicity of the system and can also serve as a leaving group in certain transformations, adding another layer of synthetic versatility.

Reaction TypePotential Heterocyclic Products
[4+2] CycloadditionTetrahydroquinoxalines and related fused systems
[3+2] CycloadditionPyrrolidine (B122466) and imidazole-containing scaffolds
Nucleophilic Addition-CyclizationBenzofurans, indoles, and other fused heterocycles

This table presents potential reaction pathways and resulting heterocyclic systems based on the known reactivity of analogous quinone imine derivatives.

Beyond its direct use as a building block, 2,5-cyclohexadien-1-one, 4-bromoimino- can also function as a key intermediate in multi-step synthetic sequences. Its ability to be generated in situ from more stable precursors allows for its participation in reactions where the reactive quinone imine is trapped by a nucleophile present in the reaction mixture. This strategy is often employed to control the high reactivity of quinone imines and to direct the outcome of the reaction towards the desired product.

The intermediacy of quinone imines is a cornerstone of many synthetic strategies aimed at constructing complex natural products. For example, the core structures of pyrroloiminoquinone alkaloids have been assembled through strategies involving the cyclization of precursors onto an iminoquinone moiety. nih.gov This biomimetic approach highlights the power of harnessing the reactivity of quinone imine intermediates to achieve the synthesis of intricate molecular architectures. nih.gov

Participation in Multi-component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. researchgate.netias.ac.in The reactive nature of 2,5-cyclohexadien-1-one, 4-bromoimino- makes it a prime candidate for participation in such reactions. Its multiple electrophilic sites could potentially react in a sequential manner with different nucleophiles, leading to the rapid construction of complex molecules in a single pot.

Cascade reactions, also known as domino reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.govnih.gov Quinone imines are well-documented participants in domino annulation reactions, which are powerful methods for the efficient construction of cyclic compounds. nih.govnih.gov A hypothetical cascade reaction involving 2,5-cyclohexadien-1-one, 4-bromoimino- could be initiated by a nucleophilic attack on the quinone ring, followed by an intramolecular cyclization to form a new heterocyclic ring. Subsequent reactions could then further elaborate the molecular structure, all in a single, efficient operation.

Utilization as a Reagent or Catalyst Component in Specific Organic Transformations (if applicable, purely chemical roles)

While the primary role of 2,5-cyclohexadien-1-one, 4-bromoimino- is likely to be that of a reactive intermediate or building block, related quinone structures have been explored for their utility as catalysts or reagents in specific organic transformations. For instance, certain quinones can act as oxidants in dehydrogenation reactions. Given its structure, 2,5-cyclohexadien-1-one, 4-bromoimino- could potentially serve as a source of electrophilic bromine or as an oxidant in specific contexts, although such applications are not yet widely documented for this specific compound. The development of catalytic systems that utilize the unique reactivity of N-haloiminoquinones is an area of ongoing research interest.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity

The unique reactivity of 2,5-cyclohexadien-1-one, 4-bromoimino- presents opportunities for the development of novel synthetic methodologies. Research in this area would likely focus on harnessing its electrophilicity and the potential for the bromo group to act as a leaving group or a source of electrophilic bromine. New methods could be devised for the synthesis of nitrogen-containing heterocycles, the functionalization of aromatic rings, and the construction of complex molecular scaffolds.

The exploration of its reactivity with a broader range of nucleophiles and dienes could lead to the discovery of new cycloaddition and annulation reactions. Furthermore, the development of enantioselective transformations involving this and related chiral quinone imine derivatives would be a significant advancement, providing access to optically active heterocyclic compounds that are of high value in medicinal chemistry and materials science. The study of quinone imines continues to be a vibrant area of research, with new applications and reaction modes being continuously discovered. nih.govnih.govresearchgate.net

Emerging Research Frontiers and Future Prospects in Bromoimino Cyclohexadienone Chemistry

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly being applied to the synthesis and transformation of 2,5-Cyclohexadien-1-one, 4-bromoimino-. Traditional methods for the synthesis of N-bromo compounds often involve the use of hazardous reagents and generate significant waste. google.com Modern approaches focus on developing more environmentally benign methodologies.

One promising green strategy involves the use of alternative brominating agents that are safer and more sustainable than molecular bromine. For instance, N-bromosuccinimide (NBS) is a widely used reagent for bromination under mild conditions. cambridgescholars.com Research is also exploring the in-situ generation of brominating species from bromide salts using green oxidants, which minimizes the handling of hazardous materials. A pollution-free preparation method for N-bromosuccinimide utilizes sodium hypochlorite (B82951) and sodium bromide as bromine sources, offering a gentle, controllable, and high-yield reaction with low costs. google.com

Furthermore, biocatalytic methods are gaining traction for the synthesis of related quinone imines. Enzymes like peroxidases can be employed to catalyze the oxidation of precursor molecules under mild, aqueous conditions, offering a more sustainable alternative to conventional chemical oxidants. nih.govmanchester.ac.uk The development of such biocatalytic routes for the synthesis of 2,5-Cyclohexadien-1-one, 4-bromoimino- could significantly reduce the environmental impact of its production.

Solvent selection is another critical aspect of green chemistry. The use of environmentally friendly solvents or even solvent-free reaction conditions is being investigated to minimize volatile organic compound (VOC) emissions and simplify purification processes. cdnsciencepub.com Microwave-assisted synthesis is also being explored as an energy-efficient method to accelerate reaction rates and improve yields.

Green Chemistry ApproachDescriptionPotential Advantages
Alternative Brominating Agents Utilization of reagents like N-bromosuccinimide (NBS) or in-situ generation of bromine from bromide salts.Reduced hazard, milder reaction conditions, improved selectivity.
Biocatalysis Employment of enzymes, such as peroxidases, to catalyze the synthesis.Environmentally friendly, high selectivity, mild reaction conditions (aqueous media, ambient temperature).
Green Solvents/Solvent-Free Conditions Use of water, ionic liquids, or no solvent to reduce the reliance on volatile organic compounds.Reduced pollution, simplified workup, lower costs.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reaction rates.Faster reactions, higher yields, improved energy efficiency.

Integration with Photochemistry and Electrochemistry

The integration of photochemistry and electrochemistry offers novel pathways for the synthesis and transformation of 2,5-Cyclohexadien-1-one, 4-bromoimino-, providing access to unique reactivity and molecular architectures.

Photochemistry: The photochemical behavior of imines and quinones is well-documented, and these principles can be extended to 4-bromoimino-2,5-cyclohexadien-1-one. researchgate.netnih.gov Photoirradiation can induce various reactions, including radical cyclizations and rearrangements. rsc.org For instance, visible-light photoredox catalysis can be employed to generate radical intermediates from related cyclohexadienones, leading to the formation of complex fused carbocycles. acs.org The N-Br bond in the target molecule could be susceptible to homolytic cleavage upon photoexcitation, generating a nitrogen-centered radical that can participate in a variety of transformations. This opens up possibilities for novel intramolecular and intermolecular reactions that are not accessible through traditional thermal methods.

Electrochemistry: Electrochemical methods provide a powerful tool for oxidation and reduction reactions under controlled conditions. The electrochemical behavior of p-benzoquinone and its derivatives has been studied, revealing complex redox processes. researchgate.net The electrochemical oxidation of hydroquinone (B1673460) derivatives in the presence of amines has been used to synthesize new organic compounds. academie-sciences.fr Similarly, the electrochemical properties of 4-bromoimino-2,5-cyclohexadien-1-one can be harnessed for synthetic purposes. For example, electrochemical reduction could selectively cleave the N-Br bond or reduce the cyclohexadienone ring, while electrochemical oxidation could initiate polymerization or other coupling reactions. Flow-by electro-oxidation on boron-doped diamond electrodes has been shown to be an effective method for the degradation of p-benzoquinone, suggesting that electrochemical methods could also be used for the controlled transformation of related compounds. mdpi.com

TechniquePotential Applications for 2,5-Cyclohexadien-1-one, 4-bromoimino-
Photochemistry Generation of nitrogen-centered radicals for cyclization and addition reactions. Photoinduced rearrangements to form novel molecular scaffolds.
Electrochemistry Controlled reduction of the N-Br bond or the cyclohexadienone ring. Oxidative polymerization to form conductive materials. Electrosynthesis of novel derivatives through controlled potential electrolysis.

Potential in Materials Science as Precursors for Advanced Organic Materials

The unique structure of 2,5-Cyclohexadien-1-one, 4-bromoimino- makes it a promising precursor for the synthesis of advanced organic materials. Its reactive sites, including the N-Br bond, the imine functionality, and the conjugated cyclohexadienone ring, offer multiple avenues for polymerization and modification.

Quinone-amine based polymers have been investigated as cathode materials for aqueous zinc-ion batteries and as electrochromic materials. rsc.org The bromoimino-cyclohexadienone core can serve as a versatile building block for the synthesis of analogous polymers. The N-Br bond can be utilized as an initiation site for controlled radical polymerization techniques, or it can be substituted to introduce other functional groups prior to polymerization. The resulting polymers could possess interesting electronic and optical properties, making them suitable for applications in organic electronics, sensors, and energy storage devices.

The ability of quinone imines to undergo cycloaddition reactions also presents opportunities for the development of cross-linked materials and network polymers. nih.gov By carefully selecting the reaction partners, it is possible to create materials with tailored properties, such as high thermal stability, specific porosity, or stimuli-responsive behavior. The precursor role of 2,5-Cyclohexadien-1-one, 4-bromoimino- is crucial in this context, as it provides a reactive handle to build more complex macromolecular structures.

Advancements in High-Throughput Screening for Reaction Discovery

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and optimizing reaction conditions. enamine.net In the context of 2,5-Cyclohexadien-1-one, 4-bromoimino- chemistry, HTS can be employed to rapidly screen a large number of potential catalysts, solvents, and reaction partners to identify novel transformations.

Desorption electrospray ionization mass spectrometry (DESI-MS) is a high-throughput technique that can analyze reaction mixtures at a rate of up to 10,000 reactions per hour. semanticscholar.orgnih.gov This allows for the rapid screening of reaction arrays to identify successful transformations and byproducts. For example, an array of potential nucleophiles could be reacted with 2,5-Cyclohexadien-1-one, 4-bromoimino- under various catalytic conditions, and the outcomes could be rapidly assessed using DESI-MS.

Computational tools are also playing an increasingly important role in HTS. youtube.com By combining quantum chemical calculations with automated workflows, it is possible to screen virtual libraries of reactants and catalysts to predict reaction outcomes and guide experimental efforts. This in-silico screening can significantly reduce the time and resources required for reaction discovery. For instance, a 19F NMR-based high-throughput assay has been developed for screening imine reductases, which could be adapted for other enzyme-catalyzed reactions involving cyclohexadienone derivatives. nih.gov

HTS MethodApplication in Bromoimino-Cyclohexadienone Chemistry
Mass Spectrometry-Based Screening (e.g., DESI-MS) Rapid identification of products and byproducts in arrays of reactions. Screening of catalysts, solvents, and reaction partners for novel transformations.
Computational Screening In-silico prediction of reaction feasibility and selectivity. Guidance for the design of experimental screening libraries.
Spectroscopic Assays (e.g., NMR-based) High-throughput determination of conversion and enantioselectivity for chiral transformations.

Challenges and Opportunities in the Design of Novel Cyclohexadienone Derivatives

The design of novel cyclohexadienone derivatives based on the 4-bromoimino-2,5-cyclohexadien-1-one scaffold presents both significant challenges and exciting opportunities.

Challenges:

Stability: Quinone imines are often highly reactive and can be prone to decomposition or polymerization, which can complicate their synthesis, purification, and storage. nih.govacs.org

Selectivity: The multiple reactive sites in these molecules can lead to challenges in achieving high chemo-, regio-, and stereoselectivity in their transformations.

Scalability: Developing synthetic routes that are both efficient and scalable is crucial for the practical application of these compounds.

Opportunities:

Structural Diversity: The cyclohexadienone core provides a versatile platform for the introduction of a wide range of functional groups, allowing for the fine-tuning of the molecule's electronic and steric properties.

Novel Reactivity: The unique combination of functional groups in these derivatives can lead to the discovery of novel chemical transformations and reaction pathways. mdpi.com

Access to Complex Molecules: Cyclohexadienone derivatives can serve as key intermediates in the synthesis of complex natural products and other biologically active molecules.

Computational Design: Advances in computational chemistry enable the rational design of new derivatives with desired properties and the prediction of their reactivity. researchgate.netscirp.org This can help to overcome some of the challenges associated with their synthesis and handling.

The continued exploration of the chemistry of 2,5-Cyclohexadien-1-one, 4-bromoimino- and its derivatives holds great promise for the development of new synthetic methods, functional materials, and biologically active compounds. Overcoming the existing challenges through innovative synthetic strategies and the application of modern research tools will be key to unlocking the full potential of this fascinating class of molecules.

Q & A

Q. What are the standard protocols for synthesizing 4-bromoimino-2,5-cyclohexadien-1-one in laboratory settings?

The synthesis typically involves bromination of a pre-existing cyclohexadienone framework. Researchers should use brominating agents (e.g., N-bromosuccinimide) under controlled conditions, as seen in analogous compounds like 4-bromo-5,5-dimethylcyclohex-2-en-1-one. Post-synthesis, purity verification via HPLC (>95.0%) and structural confirmation through NMR spectroscopy are critical .

Q. Which spectroscopic techniques are most effective for characterizing 4-bromoimino-2,5-cyclohexadien-1-one, and what key spectral features should be analyzed?

High-resolution NMR (1H/13C) and IR spectroscopy are primary methods. Key features include bromine-induced deshielding in NMR (e.g., δ ~3.5–4.0 ppm for adjacent protons) and carbonyl stretching vibrations (~1680–1720 cm⁻¹) in IR. Comparative analysis with crystallographic data (e.g., CCDC-2021605 protocols) enhances accuracy .

Q. How can researchers optimize reaction conditions for introducing the bromoimino group onto 2,5-cyclohexadien-1-one scaffolds?

Screen bromination agents (NBS, Br₂) in aprotic solvents (e.g., DCM) at varying temperatures (−20°C to RT). Monitor reaction progress via TLC/HPLC, adjusting stoichiometry based on intermediate stability profiles observed in related dimethylcyclohexenone systems .

Q. What are the best practices for long-term storage of 4-bromoimino-2,5-cyclohexadien-1-one to prevent decomposition?

Store under inert atmosphere (argon) at −20°C in amber vials. Periodic purity checks via melting point analysis and HPLC align with stability protocols for brominated cyclic ketones .

Q. What safety considerations are paramount when handling 4-bromoimino-2,5-cyclohexadien-1-one derivatives in kinetic studies?

Follow protocols for brominated compounds: use fume hoods, nitrile gloves, and explosion-proof equipment. Consult safety data sheets (SDS) for analogous bromocyclohexene derivatives regarding inhalation risks and first-aid measures .

Advanced Research Questions

Q. How can researchers address discrepancies in reported dihedral angles between the bromoimino group and the cyclohexadienone ring in structural studies?

Discrepancies may arise from crystal packing effects or computational approximations. Combine single-crystal X-ray diffraction (as in CCDC-2021605) with DFT-optimized geometries to validate structural parameters. Multi-technique convergence (e.g., NMR crystallography) is advised .

Q. What computational strategies are recommended for predicting the regioselectivity of 4-bromoimino-2,5-cyclohexadien-1-one in Diels-Alder reactions?

Use database-driven tools like PISTACHIO and REAXYS to model transition states. Frontier Molecular Orbital (FMO) theory analysis, parameterized with experimental kinetic data, offers mechanistic insights into regioselectivity .

Q. How should conflicting reactivity data in bromoimino-substituted cyclohexadienones be resolved when designing new catalytic systems?

Implement controlled reaction matrices varying solvents, catalysts, and temperatures. Cross-reference results with thermodynamic databases (e.g., REAXYS_BIOCATALYSIS) to identify outliers. Statistical analysis of activation parameters (ΔG‡, Eyring plots) isolates dominant reaction pathways .

Q. What methodologies enable precise determination of electron-withdrawing effects from the bromoimino group on the cyclohexadienone ring's aromaticity?

Combine NICS (Nucleus-Independent Chemical Shielding) calculations with UV-Vis spectral deconvolution. X-ray charge density mapping (e.g., multipole refinement from CCDC data) quantifies resonance effects .

Q. What analytical approaches reconcile conflicting reports about the tautomeric equilibrium between keto and enol forms in 4-bromoimino-2,5-cyclohexadien-1-one?

Variable-temperature NMR coupled with DFT-based Gibbs free energy calculations provides dynamic equilibrium analysis. Solvent-dependent UV-Vis studies at multiple wavelengths enhance interpretation robustness .

Methodological Notes

  • Experimental Design : Leverage predictive tools (e.g., REAXYS) for retrosynthesis and reaction optimization .
  • Data Validation : Cross-check spectroscopic data with crystallographic databases (CCDC) to resolve structural ambiguities .
  • Safety Protocols : Adhere to SDS guidelines for brominated compounds, emphasizing proper ventilation and PPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.